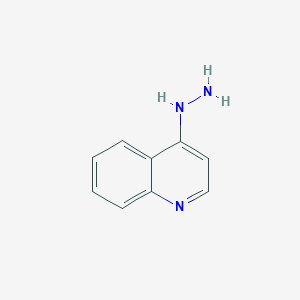

4-Hydrazinoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGFXCLXHGITIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427248 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-93-8 | |

| Record name | 4-Hydrazinoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Hydrazinoquinoline from 4-Chloroquinoline

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, 4-hydrazinoquinoline stands out as a pivotal precursor and a versatile building block for the synthesis of novel bioactive compounds, including potent kinase inhibitors and advanced analytical probes.[3][4][5] This technical guide provides a comprehensive overview of the synthesis of this compound from 4-chloroquinoline via nucleophilic aromatic substitution. We will delve into the underlying reaction mechanism, present a field-proven experimental protocol with an emphasis on safety, and discuss methods for purification, characterization, and reaction optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this high-value chemical intermediate.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The conversion of 4-chloroquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the quinoline ring system.

Causality of Reactivity: The nitrogen atom at position 1 of the quinoline ring acts as a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This polarization significantly reduces the electron density at the C2 and C4 positions, rendering them electrophilic and thus susceptible to attack by nucleophiles. Hydrazine (in the form of hydrazine hydrate), with its lone pair of electrons on the terminal nitrogen, serves as an effective nucleophile.

The reaction proceeds through a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The reaction initiates with the attack of the hydrazine molecule on the electron-deficient C4 carbon of the 4-chloroquinoline ring. This step is typically the rate-determining step and leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6][7]

-

Elimination & Aromaticity Restoration: The aromaticity of the quinoline ring is subsequently restored through the rapid expulsion of the chloride ion, a good leaving group. A final proton transfer step yields the stable this compound product.

The overall transformation is generally efficient and high-yielding, driven by the formation of the stable, aromatic product.

Caption: Figure 1: S-N-Ar Mechanism for this compound Synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and reproducible. The causality for each step is explained to ensure a deep understanding of the process.

Trustworthiness through Safety: A protocol's validity is meaningless without rigorous safety controls. Both reactants and the product pose significant hazards.

-

Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic via all routes of exposure (inhalation, ingestion, dermal contact), corrosive, and a suspected human carcinogen.[8][9][10] It is also flammable and can form explosive mixtures.[8][9]

-

4-Chloroquinoline: Harmful if swallowed or in contact with skin and causes irritation.

-

7-Chloro-4-hydrazinoquinoline (Product Analogue): While data for the parent compound is limited, analogous structures are classified as acute toxins and irritants.[5]

Mandatory Safety Measures:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves are required.[10]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have an appropriate spill kit ready for hydrazine compounds.

| Reagent / Material | Grade | Supplier | Notes |

| 4-Chloroquinoline | ≥98% | Sigma-Aldrich, etc. | |

| Hydrazine Hydrate | 55-64% solution in water | Sigma-Aldrich, etc. | Handle with extreme caution. |

| Ethanol (Absolute) | Reagent Grade | Fisher Scientific, etc. | Used as the reaction solvent. |

| Deionized Water | In-house | For precipitation and washing. | |

| Round-bottom flask | Appropriate size for scale. | ||

| Reflux Condenser | |||

| Heating Mantle | With stirring capability. | ||

| Buchner Funnel & Flask | For filtration. |

This procedure is based on established literature methods.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinoline (1.0 eq.).

-

Solvent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of 4-chloroquinoline) and stir until the solid is fully dissolved.

-

Nucleophile Addition: Inside the fume hood, carefully and slowly add an excess of hydrazine hydrate (5.0-10.0 eq.) to the stirred solution. Rationale: Using a large excess of hydrazine ensures the reaction goes to completion and minimizes potential side reactions.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

-

Reaction Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10:1 Toluene:EtOAc.[1][12] The disappearance of the 4-chloroquinoline spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Product Isolation: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a large volume of cold deionized water or crushed ice with stirring. A precipitate should form. Rationale: this compound is poorly soluble in water, leading to its precipitation, while excess hydrazine hydrate and any salts remain in the aqueous solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove residual impurities.

-

Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (40-50 °C), until a constant weight is achieved.

Caption: Figure 2: Experimental Workflow for Synthesis.

Purification and Analytical Characterization

Authoritative Grounding: The identity and purity of the final compound must be unequivocally confirmed using standard analytical techniques.

The primary method for purifying crude this compound is recrystallization .

-

Solvent System: A mixture of Dimethylformamide (DMF) and water or ethanol can be effective.[12] The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals.

| Analysis Method | Expected Result / Observation | Purpose |

| Melting Point | 219-225 °C (decomposes)[5] | Preliminary purity assessment; comparison to literature values. |

| ¹H NMR | Signals corresponding to aromatic protons of the quinoline ring and N-H protons of the hydrazine group. | Structural confirmation. |

| ¹³C NMR | Resonances for the nine distinct carbon atoms of the quinoline scaffold. | Structural confirmation. |

| IR Spectroscopy | Characteristic N-H stretching vibrations (typically 3200-3400 cm⁻¹), and C=N/C=C aromatic stretches (1500-1650 cm⁻¹). | Confirmation of functional groups. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₉H₉N₃, MW: 159.19 g/mol ). | Confirmation of molecular weight.[13] |

| HPLC | A single major peak indicates high purity. | Quantitative purity assessment.[14] |

Optimization and Process Considerations

Achieving high yield and purity requires careful control over reaction parameters. Insights from various studies can guide optimization efforts.[15]

| Parameter | Range / Condition | Impact & Rationale |

| Reaction Time | 4 - 12 hours | Insufficient time leads to incomplete conversion. Prolonged heating may lead to side-products or degradation.[1][12][16] |

| Temperature | Reflux | Essential for overcoming the activation energy barrier. Lower temperatures result in impractically slow reaction rates. |

| Hydrazine Ratio | 5 to 10 equivalents | A high excess drives the reaction equilibrium towards the product, ensuring complete consumption of the limiting reagent (4-chloroquinoline). |

| Solvent Choice | Ethanol, Pyridine | Ethanol is a common, effective protic solvent. Pyridine has also been used, serving as both a solvent and a base to neutralize the HCl byproduct.[1][16] |

Potential Side Reactions: While the reaction is generally clean, autoxidation of the hydrazine product can occur, especially with prolonged heating or exposure to air.[1][16] This underscores the importance of monitoring the reaction and working up the mixture promptly upon completion.

Conclusion

The synthesis of this compound from 4-chloroquinoline is a robust and fundamental transformation in heterocyclic chemistry. The SNAr mechanism provides a reliable and high-yielding pathway to this valuable intermediate. By adhering to the detailed experimental protocol, with a stringent focus on the outlined safety measures, researchers can confidently and reproducibly synthesize this compound. The versatility of the hydrazinyl group makes this compound a critical starting material for constructing diverse molecular architectures, ensuring its continued relevance in the fields of drug discovery, diagnostics, and materials science.

References

-

Shehata, A. A., Abdel-monem, M. I., & Bräse, S. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Available at: [Link]

-

Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

-

Shehata, A. A., Abdel-monem, M. I., & Bräse, S. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. University of Helsinki. Available at: [Link]

-

Shehata, A. A., Abdel-monem, M. I., & Bräse, S. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. PMC - NIH. Available at: [Link]

-

Zhao, H., et al. (2014). Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors. PubMed. Available at: [Link]

-

Sánchez, Y., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Available at: [Link]

-

Environmental Health & Safety, University of Wisconsin-Madison. Standard Operating Procedure: Hydrazine. Available at: [Link]

-

Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. Available at: [Link]

-

Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed), 972. Available at: [Link]

-

Sdfine. Safety Data Sheet: HYDRAZINE HYDRATE 60%. Available at: [Link]

-

Engle, S. M., Kirkner, T. R., & Kelly, C. B. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

-

Wang, J., et al. (2021). 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS. PubMed. Available at: [Link]

-

Li, H., et al. (2018). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PMC - NIH. Available at: [Link]

-

Fadda, A. A., & El-Mekabaty, A. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy. Available at: [Link]

-

Ghorab, M. M., et al. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - NIH. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods - Hydrazines. Available at: [Link]

-

Yue, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7020411, this compound. PubChem. Available at: [Link]

-

Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

-

Labro, M., Monnereau, C., & Guy, L. (2025). π‐Expanded Nitrogen‐Cation (N)‐Doped Polycyclic Aromatic Hydrocarbons: A Review of Intramolecular Cyclization Routes. European Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. ResearchGate. Available at: [Link]

-

Illyés, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

-

El-Shafie, A. M. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Yue, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

-

Węglińska, L., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Yue, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. Available at: [Link]

-

Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloro-4-hydrazinoquinoline 98 23834-14-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [helda.helsinki.fi]

- 13. This compound | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydrazinoquinoline: Chemical Properties, Reactivity, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, 4-hydrazinoquinoline stands as a versatile and highly reactive scaffold. Its unique electronic properties and the presence of the nucleophilic hydrazine moiety make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth exploration of the core chemical properties, reactivity, and practical applications of this compound, offering field-proven insights to inform experimental design and accelerate discovery.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties dictate its behavior in solution, its stability under various conditions, and its suitability for specific reaction pathways.

Structural and Physicochemical Parameters

This compound is a bicyclic aromatic compound with a hydrazine group substituted at the 4-position of the quinoline ring.[1] The presence of the electron-donating hydrazine group significantly influences the electron density distribution within the quinoline system.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| IUPAC Name | quinolin-4-ylhydrazine | [1] |

| CAS Number | 15793-93-8 | [1] |

| Appearance | Light yellow to brown powder or crystals | |

| Melting Point | 140-145 °C | |

| pKa | See discussion below | [2] |

| Solubility | Soluble in methanol |

Basicity and pKa: The basicity of hydrazinoquinolines is a critical parameter influencing their reactivity and physiological behavior. Unlike many other isomers, this compound is a much stronger base than quinoline itself.[2] This enhanced basicity is attributed to the resonance stabilization of the monocation formed upon protonation of the ring nitrogen.[2] This resonance delocalizes the positive charge, making the conjugate acid more stable. The first pKa value for this compound refers to the protonation of the quinoline ring nitrogen.[2]

Part 2: Reactivity Profile: A Gateway to Heterocyclic Scaffolds

The reactivity of this compound is dominated by the nucleophilic character of the hydrazine moiety. This functional group readily participates in a variety of condensation and cyclization reactions, providing access to a rich diversity of fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

A cornerstone of hydrazine chemistry is the reaction with aldehydes and ketones to form hydrazones.[7] This condensation reaction is a fundamental transformation for this compound, serving as an entry point for the synthesis of numerous derivatives. The terminal nitrogen of the hydrazine group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon.

Experimental Workflow: General Hydrazone Formation

Caption: General workflow for the synthesis of hydrazones from this compound.

The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for subsequent cyclization reactions. The choice of solvent and catalyst (often a weak acid) can significantly influence the reaction rate and yield.

Cyclization Reactions: Building Fused Ring Systems

The true synthetic utility of this compound is realized in its application to construct fused heterocyclic scaffolds, many of which are prevalent in pharmacologically active molecules.

One of the most well-documented applications of this compound is in the synthesis of pyrazolo[3,4-b]quinolines. These compounds are of significant interest due to their diverse biological activities, including antiviral, antimicrobial, and antitumor properties.[8] The general strategy involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent.

Reaction Pathway: Synthesis of Pyrazolo[3,4-b]quinolines

Sources

- 1. This compound | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidative replacement of the hydrazino-group by hydrogen and deuterium in azanaphthalenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. youtube.com [youtube.com]

- 8. ijirset.com [ijirset.com]

Navigating the Solubility Landscape of 4-Hydrazinoquinoline: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-hydrazinoquinoline, a crucial quinoline derivative with significant applications in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and presents a detailed experimental protocol for empirical determination.

Introduction: The Significance of this compound and its Solubility

This compound is a heterocyclic aromatic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as antimalarial, anticancer, and antimicrobial agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, formulation development, and biological assays. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, designing effective drug delivery systems, and ensuring accurate in vitro and in vivo studies.

This guide aims to provide a dual approach to understanding the solubility of this compound: a theoretical prediction based on Hansen Solubility Parameters (HSP) and a practical, step-by-step methodology for its experimental determination.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of extensive empirical solubility data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute (this compound) and the solvent:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent is determined by the "Hansen Solubility Parameter Distance" (Ra), calculated using the following equation:

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

To predict the solubility of this compound, its HSP values were estimated using a group contribution method. This approach considers the contributions of its constituent parts: the quinoline ring and the hydrazine functional group.

Based on established group contribution methods and known values for quinoline and hydrazine moieties, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | 20.5 | 7.5 | 10.0 |

Disclaimer: These values are estimations derived from group contribution methods and should be used as a predictive guide. Experimental verification is recommended for critical applications.

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, its relative solubility in a range of common organic solvents can be predicted by calculating the Hansen Solubility Parameter Distance (Ra). A lower Ra value suggests better solubility.

Table 2: Predicted Relative Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Calculated) | Predicted Relative Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 15.1 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.0 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 6.8 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.2 | Very Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.3 | Good |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.0 | Very Good |

| Toluene | 18.0 | 1.4 | 2.0 | 10.8 | Moderate to Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Poor |

This predictive table serves as a valuable starting point for solvent selection in research and development involving this compound.

Visualizing Solubility Principles

The interplay of factors governing the solubility of this compound can be visualized through the following diagram.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

For precise quantification of solubility, the following gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Micropipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

For enhanced accuracy, pass the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed vial for each sample.

-

Transfer the collected supernatant into the tared vial and record the exact volume.

-

Place the vials in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Once dry, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried this compound residue on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the solubility of this compound in organic solvents. The predictive power of Hansen Solubility Parameters offers a valuable initial assessment for solvent screening, while the detailed experimental protocol ensures the generation of accurate and reliable empirical data. By leveraging both theoretical and practical approaches, researchers can make informed decisions in the synthesis, formulation, and biological evaluation of this compound and its derivatives, thereby accelerating the pace of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. Hansen Solubility Parameters (HSP). [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

General Protocol for Solubility Determination. Chemistry LibreTexts. [Link]

A Technical Guide to the Spectroscopic Characterization of 4-Hydrazinoquinoline

Introduction

4-Hydrazinoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its quinoline scaffold, a privileged structure found in numerous pharmacologically active agents. The introduction of a hydrazino group at the 4-position opens up a plethora of possibilities for synthetic modifications, leading to novel derivatives with potential therapeutic applications. Accurate and comprehensive characterization of the parent molecule, this compound, is a prerequisite for any drug discovery program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating its molecular structure, electronic properties, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular structure.

Predicted ¹H NMR Spectral Data for this compound

Based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound in a deuterated solvent such as DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | ~8.5 | d | ~5.0 | Doublet due to coupling with H3. Downfield shift due to the electronegativity of the adjacent nitrogen. |

| H3 | ~6.9 | d | ~5.0 | Doublet due to coupling with H2. |

| H5 | ~8.0 | d | ~8.5 | Doublet due to ortho-coupling with H6. |

| H6 | ~7.6 | t | ~7.5 | Triplet due to coupling with H5 and H7. |

| H7 | ~7.4 | t | ~7.5 | Triplet due to coupling with H6 and H8. |

| H8 | ~7.8 | d | ~8.0 | Doublet due to ortho-coupling with H7. |

| -NH- | ~8.2 | br s | - | Broad singlet, chemical shift is concentration and temperature dependent. |

| -NH₂ | ~4.5 | br s | - | Broad singlet, protons are exchangeable with D₂O. |

Causality Behind Predictions: The predicted chemical shifts are based on the electronic environment of each proton. The protons on the quinoline ring are in the aromatic region (7-9 ppm). Protons closer to the electronegative nitrogen atom (H2, H8) are expected to be deshielded and appear at a lower field. The hydrazino group's protons (-NH and -NH₂) are expected to be broad singlets due to quadrupole effects of the nitrogen atoms and chemical exchange.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 | Affected by the adjacent nitrogen. |

| C3 | ~110 | |

| C4 | ~155 | Carbon bearing the hydrazino group, significantly downfield. |

| C4a | ~148 | Bridgehead carbon. |

| C5 | ~128 | |

| C6 | ~125 | |

| C7 | ~122 | |

| C8 | ~129 | |

| C8a | ~140 | Bridgehead carbon adjacent to nitrogen. |

Expert Insight: The chemical shift of C4 is expected to be the most downfield among the protonated carbons of the quinoline ring due to the direct attachment of the electronegative hydrazino group. The bridgehead carbons (C4a and C8a) are also characteristically deshielded.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

To confirm the identity of -NH and -NH₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds, such as N-H, C=N, and C=C.

Expected IR Absorption Bands for this compound

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Hydrazine) | 3400 - 3200 | Medium, often two bands | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium to weak | Stretching |

| C=N (Quinoline) | 1620 - 1580 | Medium to strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium to strong | Ring stretching |

| N-H (Hydrazine) | 1650 - 1550 | Medium | Bending (scissoring) |

| C-H (Aromatic) | 900 - 675 | Medium to strong | Out-of-plane bending |

Trustworthiness of Assignments: The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the primary amine (-NH₂) of the hydrazino group. The aromatic C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region confirm the presence of the quinoline ring system.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of solid this compound powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate the observed bands with the expected vibrational modes of the functional groups in this compound using a standard correlation table.

-

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is useful for confirming the presence of the chromophore and can be used for quantitative analysis.

Expected UV-Vis Absorption Maxima for this compound

The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show multiple absorption bands characteristic of the quinoline ring system.

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~330 | Medium to Low | n → π* |

Mechanistic Insight: The high-energy absorption around 230 nm and the band at ~280 nm are characteristic π → π* transitions of the aromatic quinoline system. The lower energy absorption around 330 nm is likely due to an n → π* transition involving the non-bonding electrons of the nitrogen atoms. The exact positions and intensities of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the UV-Vis spectrum of the this compound solution over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration is known, calculate the molar absorptivity (ε) for each absorption maximum using the Beer-Lambert law (A = εcl).

-

Visualization of Experimental Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams illustrate the workflows for each spectroscopic technique.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion and Future Perspectives

The spectroscopic characterization of this compound, while not extensively documented with experimental data in the literature, can be confidently approached through a combination of predictive methods and comparison with related structures. This guide has provided a comprehensive framework for understanding and obtaining the NMR, IR, and UV-Vis spectra of this important molecule. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data.

For researchers working on the synthesis and development of this compound derivatives, it is highly recommended to perform a full experimental spectroscopic characterization of the parent compound. The data presented in this guide can serve as a valuable reference for the interpretation of those future experimental results. Furthermore, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) and mass spectrometry would provide further confirmation of the structure and connectivity of this compound.

References

While specific spectral data for this compound is not cited, the following references provide context on the spectroscopy of related quinoline derivatives and general spectroscopic principles.

-

El-behery, M., & El-Twigry, H. (2007). Synthesis, magnetic, spectral, and antimicrobial studies of Cu(II), Ni(II) Co(II), Fe(III), and UO2(II) complexes of a new Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 28-36. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Al-Obaidi, A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7020411, this compound. Retrieved from [Link]

A Technical Guide to 4-Hydrazinoquinoline (CAS: 15793-93-8): Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

This technical guide provides an in-depth examination of 4-hydrazinoquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and analytical sciences. We will explore its core molecular identity, including its CAS number and structure, and delve into its physicochemical properties, which are dictated by the interplay between the quinoline ring and the nucleophilic hydrazine moiety. This document details a robust synthetic protocol via nucleophilic aromatic substitution, explains the compound's key reactivity profile, and outlines its principal applications as a synthetic precursor for drug development and as a derivatization agent in advanced analytical techniques. All procedural discussions are grounded in established chemical principles to ensure both technical accuracy and practical utility for professionals in the field.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound featuring a hydrazine group substituted at the 4-position of a quinoline ring. This structure imparts a unique combination of properties, making it a versatile chemical intermediate. It is most commonly available as a free base or as a more stable hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 15793-93-8 | 68500-41-4 | [1] |

| Molecular Formula | C₉H₉N₃ | C₉H₉N₃ · HCl | [1] |

| Molecular Weight | 159.19 g/mol | 195.65 g/mol | [1] |

| IUPAC Name | quinolin-4-ylhydrazine | quinolin-4-ylhydrazine hydrochloride | [1] |

| SMILES String | C1=CC=C2C(=C1)C(=CC=N2)NN | NNC1=CC=NC2=CC=CC=C12.Cl | [1] |

| InChI Key | MYGFXCLXHGITIQ-UHFFFAOYSA-N | WRAUKLFJWHVIGP-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Typical) | Solid (Typical) | [2] |

Molecular Structure

The structure of this compound consists of a bicyclic aromatic quinoline system, which is electron-deficient, and a hydrazine functional group (-NHNH₂), which is a strong nucleophile and reducing agent.[3] The quinoline moiety can act as an electron donor, which enhances the nucleophilic character of the terminal nitrogen on the hydrazine group.[4]

Caption: Molecular Structure of this compound

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and common method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAAr) of 4-chloroquinoline. This reaction is mechanistically favorable because the chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atom within the quinoline ring, making the carbon atom susceptible to nucleophilic attack.

Causality: Hydrazine hydrate is selected as the nucleophile due to its high reactivity and its ability to readily displace the chloride leaving group. The reaction is typically performed in a suitable solvent under reflux to provide the necessary activation energy for the substitution to proceed efficiently.

Caption: General Workflow for Synthesis of this compound

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1 eq.) in ethanol (10 volumes).

-

Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq.) dropwise. An excess of hydrazine is used to ensure complete consumption of the starting material and to minimize side reactions.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the resulting residue, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and quench the reaction. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Chemical Reactivity and Key Applications

The dual functionality of the aromatic quinoline core and the reactive hydrazine group makes this compound a valuable building block in several areas of chemical science.

Application in Medicinal Chemistry

The quinoline and its related quinazoline scaffold are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[5][6] Specifically, 4-aminoquinazoline derivatives are the basis for numerous approved anticancer drugs that function as kinase inhibitors (e.g., Gefitinib, Erlotinib).[5][6] this compound serves as a key intermediate for the synthesis of novel analogues in this class, where the hydrazine group can be further elaborated to produce diverse libraries of potential therapeutic agents.

Application as an Analytical Derivatization Agent

The hydrazine moiety readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is exploited in analytical chemistry to "tag" these otherwise difficult-to-detect molecules for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] The derivatization process achieves two primary goals:

-

Improved Ionization: The quinoline ring is easily protonated, significantly enhancing the signal intensity of the derivatized analyte in positive-ion electrospray ionization (ESI) mass spectrometry.

-

Enhanced Chromatographic Separation: The tag increases the hydrophobicity of small, polar analytes, leading to better retention and separation on reversed-phase LC columns.

While much of the published literature focuses on its isomer, 2-hydrazinoquinoline, for this purpose, the underlying chemical principle is directly applicable to this compound.[4][8][9]

Caption: Derivatization of a Carbonyl-Containing Analyte

Analytical Characterization

Characterization of synthesized this compound is critical to confirm its identity and purity. Standard spectroscopic methods are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring (typically in the δ 7.0-8.5 ppm range) and exchangeable protons for the -NH and -NH₂ groups of the hydrazine moiety.

-

¹³C NMR: The spectrum will display signals corresponding to the nine carbon atoms of the quinoline ring system.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 160.09.

-

Infrared (IR) Spectroscopy: The spectrum will feature characteristic N-H stretching bands (typically 3200-3400 cm⁻¹) from the hydrazine group and C=C/C=N stretching vibrations from the aromatic quinoline core (1500-1650 cm⁻¹).[10]

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate caution. Data from related compounds suggest the following hazard profile and handling procedures.

| Hazard Category | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [11][12] |

| Irritation | Causes skin irritation and serious eye irritation. | [11][12] |

| Respiratory | May cause respiratory irritation. | [11][12] |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][15] For weighing or operations that may generate dust, an N95 dust mask is recommended.[12]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11][14]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage class is typically for combustible solids.[12]

Conclusion

This compound is a strategically important heterocyclic compound whose value is derived from the synergistic properties of its quinoline core and hydrazine functional group. Its straightforward synthesis and versatile reactivity make it an essential tool for researchers. Whether used as a foundational scaffold for the development of novel kinase inhibitors in oncology or as a derivatization agent to enhance the sensitivity of analytical methods, this compound continues to be a compound of high relevance in the chemical and pharmaceutical sciences. Proper understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

El-Dean, A. M. K., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

-

El-Dean, A. M. K., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1 H)-one; Synthesis of Pyridazino[4,3- c:5,6- c']diquinoline-6,7(5 H,8 H)-diones. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

- Google Patents. (n.d.). Hydrazine synthesis - US5274096A.

-

Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]

-

Fehér, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

-

Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

-

Semantic Scholar. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

-

ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. Available at: [Link]

-

Ando, M., et al. (2018). 2-Hydrazinoquinoline: A Reactive Matrix for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Gaseous Carbonyl Compounds. PubMed. Available at: [Link]

Sources

- 1. This compound | C9H9N3 | CID 7020411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydrazinoquinazoline DiscoveryCPR 36075-44-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinoquinoline: a reactive matrix for matrix-assisted laser desorption/ionization mass spectrometry to detect gaseous carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. 7-クロロ-4-ヒドラジノキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chemicalbook.com [chemicalbook.com]

The Versatility of 4-Hydrazinoquinoline: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of the Hydrazino Moiety

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products and synthetic compounds with significant biological activities. Its presence in pharmaceuticals is widespread, with applications ranging from antimalarial and anticancer to antibacterial and anti-inflammatory agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological interactions, making it a cornerstone in medicinal chemistry.

Among the various substituted quinolines, 4-hydrazinoquinoline stands out as a particularly versatile and powerful precursor for the synthesis of a diverse range of fused and appended heterocyclic systems. The nucleophilic character of the hydrazine group, coupled with the inherent reactivity of the quinoline ring, provides a reactive handle for a multitude of cyclization and condensation reactions. This guide, intended for researchers and professionals in the field of drug discovery and organic synthesis, will provide a comprehensive overview of the synthesis of this compound and its application as a building block for constructing complex heterocyclic architectures. We will delve into the key reaction mechanisms, provide detailed experimental protocols for the synthesis of prominent heterocyclic systems, and present a curated collection of data to showcase the breadth of possibilities this precursor offers.

I. Synthesis of the Precursor: this compound

The most common and efficient method for the preparation of this compound involves the nucleophilic substitution of a halogen, typically chlorine, at the 4-position of the quinoline ring with hydrazine hydrate.

Reaction Scheme: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Chloroquinoline

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Chloroquinoline

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirring bar, dissolve 4-chloroquinoline (1 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any remaining hydrazine hydrate and other water-soluble impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure crystalline solid.

Self-Validating System: The purity of the synthesized this compound can be confirmed by its melting point, which should be sharp and consistent with the literature value (approximately 143-145 °C), and by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material spot and the appearance of a single product spot on the TLC plate also indicate the completion and cleanliness of the reaction.

II. Synthesis of Pyrazole-Fused Quinolines: The Knorr Pyrazole Synthesis

One of the most powerful applications of this compound is in the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]quinolines. These fused heterocyclic systems are of significant interest due to their potential as kinase inhibitors and other therapeutic agents.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]quinoline from this compound and Ethyl Acetoacetate

This protocol provides a specific example of the Knorr pyrazole synthesis.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

Procedure:

-

A mixture of this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is placed in a round-bottom flask.

-

The mixture is heated at reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from ethanol to afford the pure 1-methyl-1H-pyrazolo[3,4-b]quinoline.

Data Presentation: Examples of Pyrazolo[3,4-b]quinolines from this compound

| 1,3-Dicarbonyl Compound | R1 | R2 | Product |

| Ethyl acetoacetate | CH3 | H | 1-Methyl-1H-pyrazolo[3,4-b]quinoline |

| Acetylacetone | CH3 | CH3 | 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline |

| Dibenzoylmethane | Ph | Ph | 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline |

III. Synthesis of Triazole-Fused Quinolines

This compound is also a key starting material for the synthesis of[1][2][3]triazolo[4,3-a]quinolines. These compounds have shown a range of biological activities, including anticonvulsant properties.[4] The triazole ring is typically formed by reacting the hydrazino group with a one-carbon electrophile, such as formic acid, orthoesters, or acid chlorides, followed by cyclization.

Reaction Scheme: Synthesis of[1][2][3]triazolo[4,3-a]quinolines

Caption: General pathway for the synthesis of triazoloquinolines.

Experimental Protocol: Synthesis of[1][2][3]triazolo[4,3-a]quinoline from this compound and Formic Acid

Materials:

-

This compound

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

Procedure:

-

A mixture of this compound (1 equivalent) and an excess of formic acid is heated at reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature and poured into cold water.

-

The solution is neutralized with a base, such as sodium bicarbonate solution, until the product precipitates.

-

The solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent like ethanol provides the pure[1][2][3]triazolo[4,3-a]quinoline.

IV. Synthesis of Indolo[3,2-c]quinolines (Carbazoles) via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. When this compound is reacted with a ketone or aldehyde under acidic conditions, it can lead to the formation of indolo[3,2-c]quinolines, also known as γ-carbolines.[2] These compounds are of interest for their potential anticancer and antimalarial activities.[1][5]

Reaction Mechanism: Fischer Indole Synthesis

The reaction involves the formation of a hydrazone from this compound and a carbonyl compound. Under acidic conditions, this hydrazone undergoes a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring fused to the quinoline core.[6]

Caption: Key steps in the Fischer indole synthesis of indolo[3,2-c]quinolines.

Experimental Protocol: Synthesis of 6,11-Dihydro-5H-indolo[3,2-c]quinoline from this compound and Cyclohexanone

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Polyphosphoric acid (PPA)

-

Beaker

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

This compound hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) are added to polyphosphoric acid at room temperature.

-

The mixture is heated to 120-140 °C and stirred for 2-3 hours.

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting mixture is neutralized with a concentrated ammonium hydroxide solution.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to give the pure indolo[3,2-c]quinoline derivative.

V. Conclusion

This compound has proven to be an exceptionally valuable and versatile precursor in the field of heterocyclic synthesis. Its ready availability and the reactivity of the hydrazine moiety enable the construction of a wide array of fused heterocyclic systems with significant biological potential. This guide has provided an in-depth look at the synthesis of this compound itself and its application in key synthetic transformations, including the Knorr pyrazole synthesis, the formation of triazoloquinolines, and the Fischer indole synthesis. The detailed protocols and mechanistic insights offered herein are intended to empower researchers and drug development professionals to explore the full potential of this remarkable building block in their quest for novel and effective therapeutic agents. The continued exploration of the reactivity of this compound is certain to lead to the discovery of new heterocyclic scaffolds with unique and valuable properties.

References

-

Uppalabat, T., Tapdara, A., Khaikate, O., Worakul, T., Surawatanawong, P., Leowanawat, P., Soorukram, D., Reutrakul, V., Meesin, J., & Kuhakarn, C. (2022). Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides. RSC Advances, 12(35), 22867-22881. [Link]

-

Sezgin, F. M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Hacettepe University Journal of the Faculty of Pharmacy, 42(2), 119-129. [Link]

-

Chen, Y. L., Chen, Y. L., & Tzeng, C. C. (2010). Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives. Bioorganic & medicinal chemistry, 18(5), 1847–1856. [Link]

-

Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., ... & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2 (1H)-one; Synthesis of Pyridazino [4, 3-c: 5, 6-c′] diquinoline-6, 7 (5H, 8H)-diones. Molecules, 27(7), 2125. [Link]

-

Sharba, A. H. K., Hassan, H. A., & Hassan, D. F. (2016). Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus. Chemistry and Materials Research, 8(1), 1-6. [Link]

-

Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

-

El-Taweel, F. M. A. A., & Elnagdi, M. H. (2001). Formation of 1-methyl[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone. Journal of heterocyclic chemistry, 38(4), 871-874. [Link]

-

Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Brana, M. F., Castellano, J. M., Roldan, C. M., & Roldan, C. (1983). Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. European journal of medicinal chemistry, 18(2), 179-182. [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). In Name-Reaction.com. Retrieved January 12, 2026, from [Link]

-

El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, A. A. (2012). Reactivity of 2-ethoxyquinazolin-4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. Global Journal of Health Science, 4(1), 174. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative evaluation of certain indolo[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

A Theoretical Exploration of 4-Hydrazinoquinoline Reactivity: A Guide for Drug Discovery and Development

Abstract

4-Hydrazinoquinolines represent a cornerstone scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents. Their synthetic versatility and rich chemical reactivity are central to their utility. This in-depth technical guide provides a theoretical perspective on the reaction mechanisms of 4-hydrazinoquinolines, moving beyond simple synthetic protocols to explore the underlying electronic and structural factors that govern their reactivity. By integrating findings from computational chemistry, particularly Density Functional Theory (DFT), with established mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how to rationally design and execute reactions involving this privileged heterocyclic motif.

Introduction: The Enduring Significance of the 4-Hydrazinoquinoline Scaffold

The quinoline core is a ubiquitous feature in a vast array of biologically active compounds. When functionalized with a hydrazine moiety at the 4-position, the resulting this compound scaffold gains a unique combination of nucleophilic and reactive properties. This has been exploited in the synthesis of a diverse range of heterocyclic systems, including pyrazoles, triazoles, and more complex fused-ring structures, many of which exhibit significant pharmacological activity. A thorough understanding of the reaction mechanisms is therefore not merely of academic interest, but a critical component of efficient and innovative drug discovery. This guide will delve into the theoretical underpinnings of these reactions, providing a framework for predicting reactivity and designing novel molecular entities.

Tautomerism: The Chameleon-like Nature of 4-Hydrazinoquinolines

A fundamental aspect governing the reactivity of 4-hydrazinoquinolines is their tautomeric equilibrium. The molecule can exist in several forms, and understanding the relative stability of these tautomers is crucial for predicting which will be the dominant reacting species under a given set of conditions. While direct computational studies on this compound itself are not abundant in the literature, valuable insights can be drawn from studies on the closely related 4-hydrazinoquinazoline system.

A computational study on 4-hydrazinoquinazoline using the MP2/6-31G(d) level of theory revealed that the amino form is the most stable tautomer in the gas phase and in various solvents.[1] This suggests that the equilibrium lies in favor of the hydrazino form, where the exocyclic nitrogen atom bears the lone pair.

Below is a DOT script representation of the likely tautomeric equilibrium for a generic this compound.

Caption: Tautomeric equilibrium of this compound.

This predicted predominance of the amino tautomer has significant mechanistic implications. The terminal nitrogen of the hydrazine moiety is expected to be the primary nucleophilic center, readily attacking electrophilic species. However, the imino tautomer, although less stable, can play a crucial role in certain reaction pathways, particularly those involving cyclization.

Key Reaction Mechanisms: A Theoretical Perspective

The versatility of 4-hydrazinoquinolines stems from their ability to participate in a wide range of reactions. Here, we will explore the mechanisms of some of the most important transformations from a theoretical standpoint.

Hydrazone Formation: The Gateway to Further Reactivity

The reaction of 4-hydrazinoquinolines with aldehydes and ketones to form hydrazones is often the first step in more complex synthetic sequences. This reaction proceeds via a well-established nucleophilic addition-elimination mechanism.

Computational Protocol for Studying Hydrazone Formation:

-

Geometry Optimization: The ground state geometries of the this compound, the carbonyl compound, the tetrahedral intermediate, and the final hydrazone product are optimized using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p).

-

Transition State Search: The transition state for the nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent dehydration step are located using methods like the Berny algorithm.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Profile: The relative energies of all stationary points are calculated to construct the reaction energy profile, providing insights into the reaction's feasibility and rate-determining step.

The following DOT script illustrates the generalized workflow for the computational analysis of hydrazone formation.

Caption: Computational workflow for studying hydrazone formation.

DFT studies on quinoline hydrazone derivatives have provided valuable information on their electronic properties. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the hydrazone moiety and the quinoline ring, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed over the quinoline and the imine carbon, highlighting its susceptibility to nucleophilic attack.[2][3]

Cyclization Reactions: Building New Heterocyclic Rings

One of the most powerful applications of 4-hydrazinoquinolines is in the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]quinolines. These reactions often proceed via an initial hydrazone formation followed by an intramolecular cyclization.

A plausible mechanism for the formation of a pyrazoline from a this compound and an α,β-unsaturated ketone is depicted below.

Caption: Mechanistic pathway for pyrazoline formation.

Theoretical studies can be employed to investigate the regioselectivity of such cyclizations. For instance, in the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines, different regioisomers of pyrazolo[4,3-c]quinolin-4(5H)one can be formed.[4] Computational analysis of the transition state energies for the different possible cyclization pathways can predict the experimentally observed product.

Autoxidation: A Dimerization and Cyclization Cascade

A fascinating and complex reaction of 4-hydrazinoquinolines is their autoxidation, which can lead to the formation of intricate fused polycyclic structures. A study on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones proposed a multi-step mechanism involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions.[5] Theoretical calculations were instrumental in confirming the structure of the final product.

The proposed mechanism highlights the rich and sometimes unexpected reactivity of 4-hydrazinoquinolines. Computational chemistry can be a powerful tool in elucidating such complex reaction pathways by modeling the stability of proposed intermediates and the energy barriers of the intervening transition states.

Computational Methodologies in Practice

For researchers wishing to apply theoretical methods to study this compound reactions, the following provides a general experimental protocol for a DFT-based mechanistic investigation.